molecular formula C11H11N3O3 B2723706 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 386264-51-3

1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2723706
CAS RN: 386264-51-3
M. Wt: 233.227
InChI Key: GMCAEMVOKZCERW-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3-Methoxypropionic acid and 3-Methoxyphenylboronic acid , are used in various fields including laboratory chemicals and synthesis of substances. They are part of the organic compounds family and have different molecular formulas .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of certain phenolic compounds involves ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are usually performed using the DFT method .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex and varied. For example, ferulic acid, a hydroxycinnamic acid, is found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined through various methods. For example, the HOMO–LUMO energy gap, electronic properties, nonlinear optical properties, and thermodynamic properties can be calculated .

Scientific Research Applications

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They include details on toxicity, skin and eye irritation, and precautions to take when handling the compound .

Future Directions

The future research directions for similar compounds often involve finding more effective and low-toxic anticancer drugs , and improving their activity should be a focus of research .

properties

IUPAC Name

1-(3-methoxyphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCAEMVOKZCERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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